2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of PDMAEMA involves the modification of lignin into a lignin-based macroinitiator, followed by the grafting of PDMAEMA to the lignin molecules through atom transfer radical polymerization (ATRP)3.Molecular Structure Analysis
The structure of PDMAEMA was elucidated by one- and two-dimensional NMR spectroscopy4.
Chemical Reactions Analysis
PDMAEMA forms aggregates that precipitate at higher temperatures due to the low critical solution temperature (LCST) of the PDMAEMA block1.
Physical And Chemical Properties Analysis
PDMAEMA is a thermosensitive polymer that has a lower critical solution temperature (LCST), when the solid polymer is separated from the solution, because of hydrogen bond decomposition2.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthetic Pathways : Research has demonstrated innovative synthetic routes to produce compounds with structures related to 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile. For instance, the reaction of 2-chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide with dimethylamine led to the formation of a dimethylamino-substituted oxazole derivative, showcasing regioselective alkylation and diastereoselective reactions with aromatic aldehydes to form new 2-(oxiran-2-yl)-1,3-oxazoles (Shablykin et al., 2018).
- Electrosynthesis : Another study highlighted the electrosynthesis of pyridines, including 2,4,6-trimethylpyridine-3,5-dicarbonitrile, from acetonitrile, demonstrating a paired electrosynthesis process involving both electrodes, which is a remarkable example of utilizing simple starting materials for complex molecule synthesis (Otero et al., 2005).
Spectral Analysis and Quantum Chemical Studies
- Spectral Characterization : The spectral properties (FT-IR, NMR, UV–Visible) and quantum chemical characteristics (molecular geometry, NBO, NLO, chemical reactivity, thermodynamic properties) of novel synthesized compounds have been extensively analyzed. Such studies provide a deep understanding of the electronic properties and reactivity of these molecules, which is crucial for their potential applications in various fields (Fatma et al., 2015).
Potential Applications in Material Science
- Nonlinear Optical Properties : Certain derivatives exhibit nonlinear optical behavior, suggesting their potential applications in optical devices and materials. The detailed quantum chemical studies shed light on their electronic properties and interactions, which are fundamental for designing advanced materials (Patel et al., 2011).
Safety And Hazards
The safety data sheet for a related compound, 2-(Dimethylamino)ethyl acrylate, indicates that it is classified as a flammable liquid, and it has acute toxicity when ingested, inhaled, or in contact with skin6.
Future Directions
Polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors1.
Please note that while this information is related to the compound you’re interested in, it might not be directly applicable. For accurate information, further research is needed.
properties
IUPAC Name |
2-(dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7-8(2)10(6-12)11(14(4)5)13-9(7)3/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOZHBRKXCFVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)N(C)C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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